molecular formula C18H17NOS B12403333 Ketotifen impurity 3-d4

Ketotifen impurity 3-d4

Cat. No.: B12403333
M. Wt: 299.4 g/mol
InChI Key: IYSYPCSSDZBWHN-LZMSFWOYSA-N
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Description

Ketotifen impurity 3-d4 is a deuterium-labeled derivative of Ketotifen impurity 3. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is a common practice in pharmaceutical research to study the pharmacokinetics and metabolic profiles of drugs . This compound is primarily used in scientific research and drug development processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketotifen impurity 3-d4 involves the incorporation of deuterium into the molecular structure of Ketotifen impurity 3. This process typically includes the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the substitution of hydrogen atoms with deuterium atoms in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product. Quality control measures are implemented to verify the incorporation of deuterium and the absence of unwanted impurities .

Chemical Reactions Analysis

Types of Reactions

Ketotifen impurity 3-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ketotifen impurity 3-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ketotifen impurity 3-d4 is similar to that of Ketotifen. Ketotifen is a histamine H1 receptor blocker and mast cell stabilizer. It inhibits the release of histamine and other mediators from mast cells, thereby reducing allergic reactions. The incorporation of deuterium may affect the pharmacokinetics and metabolic stability of the compound, potentially leading to differences in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C18H17NOS

Molecular Weight

299.4 g/mol

IUPAC Name

2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one

InChI

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2/i8D2,9D2

InChI Key

IYSYPCSSDZBWHN-LZMSFWOYSA-N

Isomeric SMILES

[2H]C1(CC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC(N1)([2H])[2H])[2H]

Canonical SMILES

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3

Origin of Product

United States

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